2-Chloro-N-hydroxy-6-methylnicotinimidamide
Description
2-Chloro-N-hydroxy-6-methylnicotinimidamide is a pyridine derivative featuring a chloro substituent at position 2, a methyl group at position 6, and an N-hydroxyimidamide group at position 3. The imidamide moiety (C(=N-OH)NH₂) distinguishes it from simpler amide analogs, conferring unique electronic and hydrogen-bonding properties.
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-N'-hydroxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-2-3-5(6(8)10-4)7(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChI Key |
IGVLGMMSJQKPKN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=C(C=C1)/C(=N/O)/N)Cl |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=NO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-hydroxy-6-methylnicotinimidamide typically involves the chlorination of 6-methylnicotinimidamide followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylating agents like hydroxylamine .
Industrial Production Methods
While specific industrial production methods for 2-Chloro-N-hydroxy-6-methylnicotinimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-hydroxy-6-methylnicotinimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Anticancer Activity
2-Chloro-N-hydroxy-6-methylnicotinimidamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that certain thiazole-based compounds demonstrated robust activity against hematological and solid tumors, suggesting that derivatives of 2-chloro-nicotinamides could have comparable efficacy in oncology applications .
Neuroprotective Effects
The compound shows promise in neuroprotection, particularly in conditions like Alzheimer's disease and ischemic injuries. Its mechanism may involve the modulation of neuroinflammatory pathways and protection against oxidative stress. Case studies have reported that related compounds effectively reduce neurodegeneration in animal models of stroke and spinal cord injury .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of 2-chloro-N-hydroxy-6-methylnicotinimidamide. SAR studies have demonstrated that modifications at specific positions of the nicotinamide ring can enhance selectivity and potency against targeted receptors, such as those involved in cancer proliferation pathways .
Data Tables
| Application | Effect | Study Reference |
|---|---|---|
| Anticancer | Significant antiproliferative activity | |
| Neuroprotection | Reduced neurodegeneration | |
| Inhibition of viral replication | Potential antiviral properties |
Anticancer Efficacy
In a notable study, a series of substituted thiazole derivatives were evaluated for their anticancer properties, revealing that specific analogs exhibited complete tumor regression in chronic myelogenous leukemia models. This supports the hypothesis that 2-chloro-N-hydroxy-6-methylnicotinimidamide may share similar mechanisms of action due to structural similarities .
Neuroprotective Mechanisms
Research focusing on neuroprotective agents has shown that compounds similar to 2-chloro-N-hydroxy-6-methylnicotinimidamide can significantly mitigate damage from ischemic events by modulating inflammatory responses and enhancing cellular survival pathways .
Mechanism of Action
The mechanism of action of 2-Chloro-N-hydroxy-6-methylnicotinimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to form hydrogen bonds and participate in redox reactions plays a crucial role .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
6-Chloro-N-hydroxynicotinamide lacks the methyl group and has a hydroxyamide (CONHOH) instead of imidamide, reducing steric bulk and altering electronic effects .
Substituent Positions :
Physicochemical Properties
- Lipophilicity : The methyl group in the target compound raises its logP compared to 6-Chloro-N-hydroxynicotinamide (C₆H₅ClN₂O₂), making it more suitable for crossing biological membranes .
- Solubility: The N-hydroxyimidamide group may improve aqueous solubility relative to non-hydroxylated analogs due to increased polarity .
Biological Activity
2-Chloro-N-hydroxy-6-methylnicotinimidamide is a compound derived from nicotinamide, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of 2-Chloro-N-hydroxy-6-methylnicotinimidamide is primarily linked to its interaction with various biological targets. It has been shown to inhibit Nicotinamide N-methyltransferase (NNMT) , an enzyme involved in the metabolism of nicotinamide. NNMT inhibition can lead to significant metabolic effects, including improved glucose tolerance and reduced fat accumulation in animal models .
Table 1: Summary of Biological Targets and Effects
| Target | Effect | Reference |
|---|---|---|
| NNMT | Inhibition leading to weight loss and improved glucose tolerance | |
| 11β-HSD1 | Modulation of steroid metabolism | |
| Viral Entry Mechanisms | Interference with viral entry in coronaviruses |
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit NNMT effectively. For instance, a study indicated that treatment with NNMT inhibitors led to lower body weight and improved insulin sensitivity in mice subjected to a high-fat diet . This suggests a potential role for 2-Chloro-N-hydroxy-6-methylnicotinimidamide in metabolic disease management.
In Vivo Studies
In vivo experiments have shown that compounds similar to 2-Chloro-N-hydroxy-6-methylnicotinimidamide can significantly affect metabolic pathways. For instance, a derivative was tested on mice and resulted in decreased plasma insulin levels and improved glucose tolerance . This aligns with findings that suggest NNMT inhibitors can mitigate obesity-related complications.
Case Studies
Case Study 1: Metabolic Effects in Mice
A study evaluated the effects of NNMT inhibition using a related compound in mice. The results indicated a reduction in body weight gain and improved glucose tolerance when the enzyme was inhibited through pharmacological means. This underscores the relevance of targeting NNMT for metabolic disorders .
Case Study 2: Antiviral Activity
Another aspect explored was the antiviral potential against coronaviruses. Preliminary investigations suggested that compounds derived from nicotinamide could interfere with viral entry mechanisms. While specific data on 2-Chloro-N-hydroxy-6-methylnicotinimidamide is limited, its structural similarities indicate potential efficacy against viral pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
